5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold with a partially saturated pyrimidine ring. Key structural features include:
- 3-Methoxyphenyl group at the 5-position, contributing to π-π stacking interactions in biological targets.
- Trifluoromethyl (CF₃) group at the 7-position, enhancing metabolic stability and lipophilicity.
- Carboxylic acid at the 3-position, improving solubility and enabling hydrogen bonding.
Its synthesis likely involves cyclocondensation of aminopyrazole precursors with trifluoromethyl ketones or esters, followed by Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., 3-methoxyphenyl) .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-24-9-4-2-3-8(5-9)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-5,7,11-12,20H,6H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTMQXHIFRUHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420871 | |
| Record name | 5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667921-14-4 | |
| Record name | 5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused ring system that combines pyrazole and pyrimidine structures. Its molecular formula is , with a molecular weight of 337.26 g/mol. The presence of the methoxy and trifluoromethyl groups contributes to its biological activity by modulating lipophilicity and electronic properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.26 g/mol |
| CAS Number | 524036-15-5 |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results in inhibiting tumor cell proliferation through various mechanisms:
- Mechanism of Action : It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial for cancer progression:
- Target Enzymes : Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
- Selectivity : The selectivity of the compound for CDK inhibition suggests potential for fewer side effects compared to non-selective agents .
Psychopharmacological Effects
There is emerging evidence that pyrazolo[1,5-a]pyrimidines may possess psychopharmacological properties:
- Anxiolytic Effects : Some derivatives have exhibited anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders.
- Mechanisms : These effects may be mediated through modulation of neurotransmitter systems such as GABAergic pathways .
Recent Research Highlights
- Synthesis and Characterization : A study conducted by MDPI outlined various synthetic routes for obtaining substituted pyrazolo[1,5-a]pyrimidines and their subsequent biological evaluations.
- Anticancer Screening : In a comparative study, this compound was tested alongside other derivatives revealing superior activity against specific cancer types.
Table of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrazolo-pyrimidines exhibit a range of biological activities, including:
-
Anticancer Properties :
- Compounds similar to 5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been tested for their anticancer effects. A study evaluated various derivatives against human cancer cell lines (e.g., A375, DU145) and found significant antiproliferative activity in some compounds .
- The National Cancer Institute's screening program has identified several promising candidates from this class for further development .
- Antimicrobial and Antifungal Activities :
- Insecticidal Effects :
Case Studies
-
Anticancer Activity Evaluation :
- A comprehensive study evaluated the anticancer activity of various pyrazolo-pyrimidine derivatives against multiple cancer cell lines. The study employed assays that measured cell viability and proliferation rates. Notably, compounds with a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts .
- Insecticidal Activity Assessment :
Comparison with Similar Compounds
Physicochemical Properties
- LogP and Solubility : The trifluoromethyl group increases LogP (e.g., ethyl ester analogue: XLogP3 = 3.1 ), while the carboxylic acid moiety improves aqueous solubility (TPSA = 65.7 Ų for the ester vs. ~90 Ų for the acid).
- Stereochemical Considerations : Diastereomers (e.g., syn vs. anti in ethyl 5,7-dimethyl derivatives) show distinct NMR profiles and bioactivity . The target compound’s stereochemistry remains uncharacterized in the evidence provided.
Structure-Activity Relationships (SAR)
Preparation Methods
Core Scaffold Construction: Pyrazolo[1,5-a]Pyrimidine Formation
The pyrazolo[1,5-a]pyrimidine core is synthesized via condensation of 3-aminopyrazole derivatives with trifluoromethyl-containing 1,3-dicarbonyl precursors. For example, ethyl 4,4,4-trifluoro-2-butynoate reacts with 3-amino-4-(3-methoxyphenyl)pyrazole under microwave irradiation (110°C, 2 h) in 1,4-dioxane, followed by NaOMe-mediated cyclization to yield 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one intermediates . This method achieves regioselectivity due to the electron-withdrawing trifluoromethyl group directing cyclization .
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Reactants | 3-Aminopyrazole, ethyl 4,4,4-trifluoro-2-butynoate |
| Solvent | 1,4-Dioxane |
| Temperature | 110°C (microwave) |
| Cyclization Agent | NaOMe (2 equiv., rt, 12 h) |
| Yield | 63–94% |
C-5 Functionalization: Introduction of 3-Methoxyphenyl Group
The lactam oxygen at C-5 is replaced via nucleophilic aromatic substitution (S<sub>N</sub>Ar). Activation of the C–O bond with PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) enables displacement by 3-methoxyphenylamine. Triethylamine (3 equiv.) in 1,4-dioxane facilitates this step, yielding 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .
Optimized S<sub>N</sub>Ar Protocol
-
Activation : PyBroP (1.3 equiv.), Et<sub>3</sub>N (3 equiv.), 1,4-dioxane, rt, 2 h.
-
Substitution : 3-Methoxyphenylamine (1.5 equiv.), 110°C, 12 h.
C-3 Functionalization: Carboxylic Acid Installation
The C-3 position is functionalized via Suzuki–Miyaura cross-coupling. Bromination of the core scaffold at C-3 with N-bromosuccinimide (NBS) in dichloromethane (94% yield) precedes coupling with boronic acids. For the carboxylic acid derivative, tert-butyl 3-carboxypropanoate boronic ester is used, followed by acidic hydrolysis (HCl, THF/MeOH) to yield the free carboxylic acid .
Suzuki Coupling Parameters
Reduction to Tetrahydropyrimidine
The pyrimidine ring is hydrogenated to the 4,5,6,7-tetrahydro form using catalytic hydrogenation (H<sub>2</sub>, Pd/C, EtOH) or sodium borohydride . Complete saturation is confirmed by <sup>1</sup>H NMR (disappearance of aromatic protons at δ 7.8–8.2 ppm) .
Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (0.1 equiv.) |
| Pressure | 50 psi H<sub>2</sub> |
| Solvent | Ethanol |
| Temperature | 25°C, 24 h |
| Yield | 85–92% |
Purification and Characterization
Crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:1 → 3:1) followed by recrystallization from ethanol/water. Purity (>98%) is verified by HPLC (C18 column, MeCN/H<sub>2</sub>O + 0.1% TFA) . Structural confirmation employs:
Comparative Analysis of Synthetic Routes
Method A (sequential S<sub>N</sub>Ar and Suzuki coupling) outperforms one-pot strategies in total yield and reproducibility .
Challenges and Mitigation Strategies
-
Debromination During Coupling : Triethylamine and morpholine in one-pot reactions cause undesired debromination . Solution: Sequential steps with intermediate isolation.
-
Lactam Hydrolysis : Strong acids degrade the tetrahydropyrimidine ring . Solution: Mild HCl (3M) and controlled temperature.
-
Pd Catalyst Poisoning : Thiol byproducts inhibit Pd(PPh<sub>3</sub>)<sub>4</sub>. Solution: Use Pd(OAc)<sub>2</sub>/XPhos .
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the S<sub>N</sub>Ar step (residence time: 30 min, 85% yield) . Environmental metrics:
Q & A
Q. What are the common synthetic routes for 5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The synthesis typically involves cyclization of precursors such as methyl 5-amino-1H-pyrazole-4-carboxylate and substituted ketoesters under reflux conditions. For example, a two-step protocol may include:
- Step 1 : Cyclocondensation of a pyrazole derivative with a trifluoromethyl-containing carbonyl compound in the presence of a base (e.g., triethylamine) .
- Step 2 : Hydrolysis of the ester group using LiOH·H₂O to yield the carboxylic acid moiety . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires careful control of reaction time (12–24 hours) and temperature (80–100°C) .
Q. How is the compound characterized to confirm its structural integrity?
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydropyrimidine ring and substituent positions (e.g., methoxyphenyl and trifluoromethyl groups) .
- IR Spectroscopy : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bonds .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 380.12) .
Advanced Research Questions
Q. What role does the trifluoromethyl group play in modulating biological activity?
The CF₃ group enhances binding affinity via hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) and improves metabolic stability by resisting oxidative degradation . For example, in enzyme inhibition assays, analogs lacking CF₃ show 3–5× lower potency compared to the trifluoromethylated derivative .
Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or protein isoforms. To address this:
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo . Solubility profiles should be validated via HPLC (reverse-phase C18 columns) in buffers of varying pH .
Q. How does the methoxyphenyl substituent influence structure-activity relationships (SAR)?
SAR studies reveal that:
- Position Matters : 3-Methoxyphenyl analogs show superior activity over 4-methoxy derivatives due to steric compatibility with hydrophobic enzyme pockets.
- Electron-Donating Effects : The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in target proteins . Comparative assays using analogs with halogens (e.g., Cl) or methyl groups instead of OCH₃ are critical .
Methodological Challenges
Q. What are the key challenges in scaling up the synthesis of this compound?
- Low Yields : Multi-step syntheses often suffer from cumulative yield losses. Mitigate via flow chemistry for precise control of exothermic steps (e.g., cyclization) .
- Purification : Scaling column chromatography is impractical; switch to recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .
- Plasma Stability : Incubate with human plasma and quantify parent compound remaining using UPLC-PDA .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
Q. How can molecular docking improve mechanistic understanding of this compound’s activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
